molecular formula C34H30N2O7 B2493519 ethyl 5-((2-(2,6-dimethoxybenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 391862-33-2

ethyl 5-((2-(2,6-dimethoxybenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No. B2493519
CAS RN: 391862-33-2
M. Wt: 578.621
InChI Key: ZUBJKBVXVWRIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related indole derivatives involves the reaction of ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, leading to a variety of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates. This method showcases the versatility of indole synthesis techniques, which can be adapted for the synthesis of ethyl 5-((2-(2,6-dimethoxybenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate (Cucek & Verček, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using techniques like single-crystal X-ray diffraction. For example, the crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was determined, providing insights into the structural features, such as intramolecular hydrogen bonds, that could be relevant for understanding the target compound (Marjani, 2013).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including recyclizations and transformations that lead to the formation of different derivatives. For instance, the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates into bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives demonstrates the potential for generating structurally diverse compounds from similar precursors (Britsun et al., 2009).

Physical Properties Analysis

The physical properties of compounds similar to this compound, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through experimental studies focusing on synthesis and crystallography (Yeong et al., 2018).

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis and Transformations of Ethyl 3-(Benzoylamino)-1H-indole-2-carboxylates A variety of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were synthesized, highlighting the diverse chemical reactions these compounds can undergo. One notable reaction involved the formation of debenzoylated hydrazide, demonstrating the compound's reactivity and potential for further chemical transformations (Cucek & Verček, 2008).

HPLC Tracing in Synthesis Technology Research into the synthesis technology of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole3-carboxylic acid ethyl ester used HPLC tracing to detect the compound, emphasizing the importance of precise analytical techniques in the synthesis and study of these complex molecules (Huang, 2013).

One-Pot Synthesis of Imidazolone Derivatives The compound facilitated a one-pot synthesis method, resulting in the creation of various imidazolone derivatives. This showcases the compound's versatility and utility in synthesizing new chemical entities, potentially useful in various scientific applications (Bezenšek et al., 2012).

Formation of Unexpected Products in Fischer Indolization A study on Fischer Indolization revealed the formation of unexpected angular benz [e] indoles, indicating the compound's propensity for surprising reactions and the complexity of its chemical behavior (Ishii et al., 1983).

Chemical Reactions and Pathways

Intramolecular Ring Formation and Thermal Decompositions The compound was involved in reactions leading to the formation of pyrrolo [1, 2-a] quinoline-3-carboxylates, illustrating its role in complex chemical reactions and the formation of intricate molecular structures (Yakushijin et al., 1982).

Spiro Heterocyclization of Pyrrolediones Ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pynole-3-carboxylates reacted with various compounds to yield complex spiro heterocycles, showcasing the compound's utility in creating diverse and structurally complex molecules (Sal’nikova et al., 2019).

Synthesis of Novel Azaheterocycles The interaction with 5-aminotetrazole demonstrated an efficient synthetic approach to novel azaheterocycles, highlighting the compound's potential as a precursor in synthesizing new and potentially bioactive heterocyclic compounds (Goryaeva et al., 2015).

Recyclization into Bicyclic Carboxamide Derivatives Ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates underwent recyclization, leading to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides, demonstrating the compound's potential in cyclization reactions and the formation of fused ring systems (Britsun et al., 2009).

properties

IUPAC Name

ethyl 5-[2-[(2,6-dimethoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O7/c1-5-42-34(39)30-21(2)36(22-12-7-6-8-13-22)27-19-18-23(20-25(27)30)43-33(38)24-14-9-10-15-26(24)35-32(37)31-28(40-3)16-11-17-29(31)41-4/h6-20H,5H2,1-4H3,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBJKBVXVWRIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=C(C=CC=C4OC)OC)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.